Hypoglycin B

Descripción general

Descripción

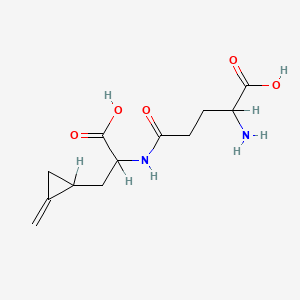

Hypoglycin B is a naturally occurring organic compound found in the species Blighia sapida, commonly known as the ackee tree. It is particularly concentrated in the fruit of the plant, especially in the seeds. This compound is a dipeptide composed of glutamic acid and hypoglycin A. This compound is toxic if ingested and is one of the causative agents of Jamaican vomiting sickness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of hypoglycin B involves the formation of a dipeptide bond between glutamic acid and hypoglycin A. The process typically requires the use of protecting groups to prevent unwanted reactions at the amino and carboxyl groups of the amino acids. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

Industrial Production Methods: the compound can be extracted from the seeds of Blighia sapida using solvent extraction methods followed by purification techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Hypoglycin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze this compound to release hypoglycin A and glutamic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize this compound, leading to the formation of various oxidative products.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, depending on the reagents used.

Major Products Formed: The major products formed from these reactions include hypoglycin A, glutamic acid, and various oxidative derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Hypoglycin B is chemically characterized as γ-glutamyl-α-amino-β-methylene cyclopropyl propionic acid. Its structure allows it to interact with biological systems in unique ways, making it a subject of interest for researchers exploring its biochemical effects and potential applications.

Toxicological Research

1. Toxicity Mechanisms

this compound is known for its toxic effects, particularly in humans and animals when ingested in significant amounts. Studies have indicated that it can lead to hypoglycemia and other metabolic disturbances. The mechanism of toxicity involves the inhibition of fatty acid oxidation, which is crucial for energy production in cells .

2. Detection and Quantification

Recent advancements in analytical methods have improved the detection and quantification of this compound in biological samples. For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to measure hypoglycin A and B levels in milk and urine, facilitating the screening of potential exposure to these toxins .

| Analyte | Precursor Ion (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |

|---|---|---|---|---|

| Hypoglycin A | 142 | 0.34 | 1.12 | 98 |

| This compound | 128 | 2.63 | 8.67 | 89 |

Biochemical Applications

1. Metabolic Studies

this compound has been studied for its role in metabolic processes, particularly its conversion to hypoglycin A under certain conditions. Research involving ruminal fluid batch cultures demonstrated that this compound can be metabolized into hypoglycin A, indicating its potential relevance in understanding metabolic pathways involving these compounds .

2. Ethnobotanical Insights

Ethnobotanical studies have highlighted the traditional use of ackee fruit, which contains this compound, in various cultures. Understanding these applications provides insights into how this compound might be utilized safely within traditional medicine frameworks while mitigating its toxic effects .

Case Studies

1. Ackee Fruit Consumption

A notable case study involved individuals consuming immature ackee fruit, leading to severe hypoglycemic episodes due to high levels of hypoglycin A and B. This incident emphasizes the importance of maturity in fruit consumption and the need for public health awareness regarding the risks associated with ackee fruit .

2. Agricultural Implications

Research has also focused on the agricultural implications of this compound, particularly its presence in seeds of certain plants like sycamore maple. Studies have shown that these seeds contain significant amounts of both hypoglycin A and B, raising concerns about their toxicity to livestock and wildlife .

Mecanismo De Acción

Hypoglycin B exerts its toxic effects by interfering with fatty acid metabolism. Once ingested, this compound is metabolized to methylenecyclopropylacetic acid (MCPA), which inhibits the enzyme acyl-CoA dehydrogenase. This inhibition prevents the oxidation of fatty acids, leading to a depletion of glucose and glycogen stores in the body. The resulting hypoglycemia can cause severe symptoms, including vomiting, seizures, and even death if left untreated .

Comparación Con Compuestos Similares

- Hypoglycin A

- Methylenecyclopropylglycine

- Methylenecyclopropylalanine

Hypoglycin B’s unique dipeptide structure and its specific metabolic pathway distinguish it from these related compounds.

Actividad Biológica

Hypoglycin B (HGB), a naturally occurring amino acid found primarily in the ackee fruit (Blighia sapida), exhibits notable biological activities that can impact human health, particularly concerning metabolic processes. This article provides an overview of the biological activity of HGB, including its biochemical effects, toxicity, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to hypoglycin A (HGA), sharing similar features that contribute to their biological effects. The molecular structure of HGB includes a cyclopropyl group, which is significant for its interaction with metabolic pathways.

1. Metabolic Effects

Research indicates that hypoglycin compounds, including HGB, interfere with metabolic processes such as gluconeogenesis and fatty acid oxidation. These effects are primarily mediated through the inhibition of key cofactors like coenzyme A (CoA) and carnitine, essential for energy metabolism.

- Glycogen Depletion : Studies have shown that HGB can lead to a depletion of liver glycogen stores, resulting in hypoglycemia. This effect has been observed in animal studies where administration of HGB resulted in significant drops in blood glucose levels following glycogen exhaustion .

- Insulin Sensitivity : Similar to HGA, HGB may also reduce insulin sensitivity, which can exacerbate metabolic disturbances in susceptible individuals .

2. Toxicity Profile

The toxicity of this compound has been less extensively studied than that of hypoglycin A; however, preliminary findings suggest potential risks associated with its consumption:

- LD50 Values : While specific LD50 values for HGB are not well-documented, related compounds like HGA have shown significant toxicity at doses around 98 mg/kg in rats . The toxicological profile indicates that fasting may increase susceptibility to hypoglycemic effects.

- Clinical Case Studies : There have been reports of adverse reactions following the consumption of ackee fruit, which contains both HGA and HGB. Symptoms include drowsiness and coma, particularly when the fruit is consumed unripe or improperly prepared .

Case Studies and Data Analysis

- Study on Ackee Consumption : A study highlighted the relationship between ackee fruit consumption and hypoglycemic episodes in humans. It was noted that unripe ackee contains higher concentrations of hypoglycin compounds, leading to increased risks of toxic effects .

- Co-occurrence with Other Compounds : Recent research has confirmed the co-occurrence of HGB with HGA in various plant species such as sycamore and box elder maple. This finding underscores the need for comprehensive studies on the combined effects of these compounds on human health .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Glycogen Depletion | Inhibits glycogen synthesis leading to hypoglycemia |

| Insulin Sensitivity | Potential reduction in insulin sensitivity |

| Toxicity | Associated with symptoms like drowsiness and coma |

| Co-occurrence | Found alongside hypoglycin A in various plants |

Propiedades

Número CAS |

502-37-4 |

|---|---|

Fórmula molecular |

C12H18N2O5 |

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1R)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 |

Clave InChI |

UYDZYCPIQSRXKU-VGMNWLOBSA-N |

SMILES |

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

SMILES isomérico |

C=C1C[C@@H]1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES canónico |

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

melting_point |

200-207°C |

Descripción física |

Solid |

Secuencia |

XX |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.